molecular formula C10H5N3O2 B8681426 6-Nitroquinoline-2-carbonitrile

6-Nitroquinoline-2-carbonitrile

Cat. No.: B8681426
M. Wt: 199.17 g/mol
InChI Key: PTYMFNBJEHUFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitroquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H5N3O2. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of both cyano and nitro groups in its structure makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroquinoline-2-carbonitrile typically involves the nitration of 2-cyanoquinoline. One common method includes the reaction of 2-cyanoquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Nitroquinoline-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The nitro group at the 6-position can be substituted by nucleophiles such as cyanide ions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like potassium cyanide in dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Cyclization: Cyclization reactions may require acidic or basic conditions depending on the desired product.

Major Products Formed

Scientific Research Applications

6-Nitroquinoline-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential use as therapeutic agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitroquinoline-2-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in nucleophilic addition reactions. These interactions can lead to the disruption of cellular processes, making the compound useful in studying biological pathways and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitroquinoline: Lacks the cyano group, affecting its reactivity and applications.

    2-Amino-6-nitroquinoline: Contains an amino group instead of a cyano group, leading to different chemical properties and applications.

Uniqueness

6-Nitroquinoline-2-carbonitrile is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

IUPAC Name

6-nitroquinoline-2-carbonitrile

InChI

InChI=1S/C10H5N3O2/c11-6-8-2-1-7-5-9(13(14)15)3-4-10(7)12-8/h1-5H

InChI Key

PTYMFNBJEHUFCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of compound 45A (400 mg, 2.1 mmol) in MeCN (15 mL) was added trimethylsilylcyanide (0.34 mL, 2.5 mmol), followed by a slow addition of Et3N (0.65 mL, 4.6 mmol). The reaction mixture was heated to 75° C. for 30 min, then cooled to rt, concentrated, dried under vacuum, and purified by silica gel flash chromatography, eluting with CH2Cl2 to give the title compound (150 mg, 36%) as a white solid. LC/MS m/z 200 [M+H]+.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Yield
36%

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